molecular formula C7H11NOS B3215186 2-(Tert-butyl)-5-hydroxythiazole CAS No. 1159816-38-2

2-(Tert-butyl)-5-hydroxythiazole

Cat. No.: B3215186
CAS No.: 1159816-38-2
M. Wt: 157.24
InChI Key: XIAJPUIZJHZYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butyl)-5-hydroxythiazole is a chemical building block with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol . This compound is of significant interest in medicinal and agrochemical research due to its thiazole core, a privileged scaffold in heterocyclic chemistry. The thiazole ring is a common motif in biologically active molecules, and the presence of both a hydroxy group and a tert-butyl substituent on the ring makes it a versatile intermediate for further synthetic modification . Researchers can utilize this compound in the design and synthesis of novel compounds for various applications. It is typically supplied with high purity and requires cold-chain transportation to ensure stability . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1,3-thiazol-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-7(2,3)6-8-4-5(9)10-6/h4,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAJPUIZJHZYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-5-hydroxythiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a thioamide in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The use of microreactor systems has been explored to achieve precise control over reaction parameters, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-5-hydroxythiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(Tert-butyl)-5-thiazolecarboxaldehyde, while reduction can produce 2-(Tert-butyl)thiazole .

Scientific Research Applications

2-(Tert-butyl)-5-hydroxythiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives used in various chemical reactions and studies.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving thiazole derivatives.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties and biological activity.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-5-hydroxythiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via multi-step reactions, often involving coupling of aryl halides or click chemistry for triazole incorporation. The tert-butyl group may require protective strategies to avoid steric interference.
  • Biological Screening : While direct data for this compound are lacking, related compounds (e.g., ) show anticancer activity, implying that hydroxyl and tert-butyl groups could synergize for targeted bioactivity.
  • Stability : Benzotriazole derivatives with tert-butyl groups (e.g., ) exhibit UV stability, suggesting that this compound might share photoprotective traits, though core heterocycle differences (thiazole vs. benzotriazole) limit direct comparison.

Biological Activity

2-(Tert-butyl)-5-hydroxythiazole is a thiazole derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group and a hydroxyl functional group, which enhance its stability and reactivity. The following sections provide an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C8H12N2OS
  • CAS Number : 1159816-38-2

The presence of the tert-butyl group increases the lipophilicity of the compound, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound. It has been evaluated against different cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

In vitro tests have indicated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, it has been reported to exhibit IC50 values in the low micromolar range against specific cancer cell lines, suggesting potent activity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses.

Research Findings and Case Studies

A summary of key research findings regarding this compound is presented in the table below:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values < 100 µg/mL.
Study BAnticancer ActivityShowed IC50 values of 5 µM against breast cancer cells; induced apoptosis via caspase activation.
Study CAnti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 2
2-(Tert-butyl)-5-hydroxythiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.